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Abstract
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of cell cycle progression and

transcription, making it a compelling target for therapeutic intervention in oncology and virology.

This document provides a detailed overview of the discovery and initial characterization of

LDC4297, a potent and selective, reversible inhibitor of CDK7. LDC4297, belonging to the

pyrazolotriazine class, has demonstrated high affinity for CDK7 in the nano-picomolar range.[1]

[2][3] Its initial characterization has revealed broad-spectrum antiviral activity, particularly

against human cytomegalovirus (HCMV), and anti-proliferative effects in tumor cells.[1][4] This

whitepaper summarizes the key quantitative data, details the experimental protocols used for

its characterization, and provides visual diagrams of its mechanism of action and relevant

workflows.

Discovery and Chemical Properties
LDC4297 was developed by the Lead Discovery Center GmbH (Dortmund, Germany) through

a medicinal chemistry campaign that involved screening a kinase-biased library.[2][5] This effort

led to the identification of the pyrazolotriazine scaffold as a promising starting point for potent

CDK7 inhibitors. Subsequent optimization resulted in the synthesis of LDC4297.

Chemical Name: (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-

yloxy)pyrazolo[1,5-a][1][6][7]triazin-4-amine[1][8]
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Chemical Class: Pyrazolotriazine[1][8]

Molecular Formula: C₂₃H₂₈N₈O[9]

Molecular Weight: 432.5 g/mol [9]

CAS Number: 1453834-21-3[9]

Mechanism of Action
LDC4297 is a highly selective, reversible, ATP-competitive inhibitor of CDK7.[8] CDK7 plays a

unique dual role in cellular regulation:

Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7

phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at Serine 5 and 7,

which is essential for transcription initiation and elongation.[10][11]

Cell Cycle Control: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating

Kinase (CAK) complex.[11] The CAK complex is responsible for the activating

phosphorylation of T-loops in several cell cycle CDKs, including CDK1, CDK2, CDK4, and

CDK6.[11]

By inhibiting the kinase activity of CDK7, LDC4297 disrupts both of these fundamental cellular

processes. This leads to an arrest of the cell cycle and a reduction in the transcription of key

genes, including those required for viral replication and tumor cell survival.[2][11]
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Caption: LDC4297 inhibits CDK7, blocking its dual function in transcription and cell cycle
control.

In Vitro Characterization
Kinase Inhibitory Profile
LDC4297 was profiled against a panel of cyclin-dependent kinases to determine its selectivity.

It exhibits sub-nanomolar potency against CDK7 and maintains high selectivity over other cell

cycle-related CDKs such as CDK4 and CDK6.[5][9]

Table 1: Kinase Inhibitory Profile of LDC4297

Kinase Target IC₅₀

CDK7 0.13 nM[12][13]

CDK2 6.4 nM[5][9]

CDK1 53.7 nM[5][9]

CDK9 1.71 µM[9]

CDK4 >10 µM[9]

CDK6 >10 µM[9]

Antiviral Activity
LDC4297 has demonstrated potent, broad-spectrum antiviral activity against a range of DNA

and RNA viruses.[9][12][13] Its efficacy is particularly notable against human cytomegalovirus

(HCMV), where it inhibits viral replication at low nanomolar concentrations by interfering with

immediate-early gene expression.[1][2][3]
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Table 2: Antiviral Efficacy of LDC4297

Virus EC₅₀

Human Cytomegalovirus (HCMV AD169) 24.5 ± 1.3 nM[1][3][12]

Human Cytomegalovirus (HCMV TB40) 85.0 ± 1.0 nM[3]

Herpes Simplex Virus-1 (HSV-1) 0.02 µM[12][13]

Human Herpesvirus 6A (HHV-6A) 0.04 µM[12][13]

Guinea Pig Cytomegalovirus (GPCMV) 0.05 µM[12][13]

Varicella-Zoster Virus (VZV) 0.06 µM[12][13]

Murine Cytomegalovirus (MCMV) 0.07 µM[12][13]

Human Adenovirus 2 (HAdV-2) 0.25 µM[12][13]

Herpes Simplex Virus-2 (HSV-2) 0.27 µM[12][13]

Vaccinia Virus 0.77 µM[12][13]

Influenza A Virus 0.99 µM[12][13]

Human Immunodeficiency Virus 1 (HIV-1) 1.04 - 1.13 µM[12][13]

Epstein-Barr Virus (EBV) 1.21 µM[12][13]

Cellular Activity
The compound's effect on cell proliferation and cytotoxicity was assessed in primary human

foreskin fibroblasts (HFFs), the host cells used for HCMV replication studies. The therapeutic

index for HCMV in these cells is high, indicating a significant window between antiviral efficacy

and host cell toxicity.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4356785/
https://journals.asm.org/doi/10.1128/aac.04534-14
https://www.medchemexpress.com/LDC4297.html
https://journals.asm.org/doi/10.1128/aac.04534-14
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://www.medchemexpress.com/LDC4297.html
https://www.medchemexpress.com/ldc4297-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356785/
https://www.lead-discovery.de/wp-content/uploads/2020/02/Hutterer-et-al-2015-Antiviral-CDK7-inhibitor-LDC4297-incl-Suppl1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Cellular Activity of LDC4297 in HFFs

Assay Value

Anti-proliferative Activity (GI₅₀) 4.5 ± 2.5 µM[2]

Cytotoxicity (CC₅₀) 5.22 ± 0.50 µM[1][2]

Therapeutic Index (CC₅₀/EC₅₀ for HCMV) ~213

In Vivo Characterization
Pharmacokinetic Properties
Pharmacokinetic studies in mice demonstrated that LDC4297 has promising properties

following oral administration, including rapid absorption and excellent bioavailability.[12]

Table 4: Pharmacokinetic Properties of

LDC4297 in Mice

Parameter Value (100 mg/kg, p.o.)

Half-life (t₁/₂) 1.6 h[12]

Time to Peak Concentration (Tₘₐₓ) 0.5 h[12]

Peak Plasma Concentration (Cₘₐₓ) 1,297.6 ng/mL[12]

Bioavailability 97.7%[12]

Experimental Protocols
In Vitro Kinase Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The enzymatic

activity of CDK7 in the presence of LDC4297 was measured using a LANCE TR-FRET

assay.[1][8] The assay mixture contained the recombinant human trimeric CDK7/cyclin

H/MAT1 complex, ATP, and a ULight™-labeled peptide substrate. Phosphorylation of the

substrate by CDK7 was detected using a europium (Eu)-labeled anti-phospho-antibody. The

FRET signal is proportional to the kinase activity, and IC₅₀ values were calculated from dose-

response curves.[1][8]
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Radiometric Protein Kinase Assay (³³PanQinase): To determine kinase selectivity, LDC4297
was profiled against a panel of over 330 protein kinases.[1][8] The assay measured the

transfer of the γ-phosphate from [γ-³³P]ATP to a generic or specific peptide substrate by each

kinase. Residual kinase activity in the presence of 100 nM LDC4297 was quantified to

generate a selectivity profile.[1][8]

Antiviral Activity Assays
GFP-based Reporter Assay: The primary method for quantifying anti-HCMV activity involved

the use of a recombinant HCMV strain expressing Green Fluorescent Protein (AD169-GFP).

[1] Human Foreskin Fibroblasts (HFFs) were infected with the reporter virus and

simultaneously treated with various concentrations of LDC4297. After a 6-day incubation

period, viral replication, as indicated by GFP expression, was quantified using a fluorescence

reader. EC₅₀ values were determined from the concentration-response data.[12]
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Antiviral GFP-Reporter Assay Workflow Controls

1. Cell Seeding
Seed Human Foreskin Fibroblasts (HFFs)

in multi-well plates.

2. Infection & Treatment
Infect cells with HCMV-GFP reporter virus.

Add serial dilutions of LDC4297.

3. Incubation
Incubate plates for 6 days at 37°C.

4. Data Acquisition
Measure GFP fluorescence using a plate reader.

5. Analysis
Normalize data to controls.

Calculate EC50 value from dose-response curve.

Infected, Untreated
(Maximal Signal)

Uninfected
(Background Signal) Reference Drug (e.g., Ganciclovir)

Click to download full resolution via product page

Caption: Workflow for determining the antiviral efficacy of LDC4297 against HCMV.

Cytotoxicity Assay
LDH Release Assay: To assess cytotoxicity, the release of lactate dehydrogenase (LDH)

from damaged cells into the culture medium was quantified. HFFs were treated with a range

of LDC4297 concentrations for the duration of the antiviral assay. The amount of LDH in the
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supernatant was measured using a colorimetric assay, and CC₅₀ values were calculated.

The trypan blue exclusion assay was also used as an alternative method.[1][2]

Summary and Future Directions
LDC4297 is a novel, potent, and selective pyrazolotriazine-class inhibitor of CDK7. Initial

characterization has established its sub-nanomolar potency in enzymatic assays and its broad-

spectrum antiviral activity at nanomolar concentrations, particularly against herpesviruses. The

compound's mechanism, involving the dual inhibition of transcription and cell cycle progression,

provides a strong rationale for its observed biological effects. Favorable in vivo

pharmacokinetic properties in preclinical models further support its potential for development.

LDC4297 represents a promising candidate for further investigation as a host-directed antiviral

agent and potentially as an anti-cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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